4-Fluorophenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate 4-Fluorophenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 145071-43-8
VCID: VC21086317
InChI: InChI=1S/C14H15FN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+
SMILES: CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)F
Molecular Formula: C14H15FN2O3
Molecular Weight: 278.28 g/mol

4-Fluorophenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

CAS No.: 145071-43-8

Cat. No.: VC21086317

Molecular Formula: C14H15FN2O3

Molecular Weight: 278.28 g/mol

* For research use only. Not for human or veterinary use.

4-Fluorophenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate - 145071-43-8

Specification

CAS No. 145071-43-8
Molecular Formula C14H15FN2O3
Molecular Weight 278.28 g/mol
IUPAC Name (4-fluorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C14H15FN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+
Standard InChI Key SQDCDDUZUXEDFQ-CXUHLZMHSA-N
Isomeric SMILES CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)F
SMILES CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)F
Canonical SMILES CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator